4-Chloro-1-(difluoromethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(difluoromethyl)-1H-pyrazol-3-amine is an organic compound that belongs to the pyrazole family It is characterized by the presence of a chloro group and a difluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(difluoromethyl)-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyrazole with difluoromethylamine in the presence of a reducing agent. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-(difluoromethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the nitro group (if present) to an amine group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce pyrazole oxides.
Scientific Research Applications
4-Chloro-1-(difluoromethyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests.
Material Science: It is studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(difluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
- 4-Chloro-1-(trifluoromethyl)-1H-pyrazol-3-amine
- 4-Chloro-1-(methyl)-1H-pyrazol-3-amine
- 4-Chloro-1-(ethyl)-1H-pyrazol-3-amine
Comparison: Compared to similar compounds, 4-Chloro-1-(difluoromethyl)-1H-pyrazol-3-amine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets.
Properties
Molecular Formula |
C4H4ClF2N3 |
---|---|
Molecular Weight |
167.54 g/mol |
IUPAC Name |
4-chloro-1-(difluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C4H4ClF2N3/c5-2-1-10(4(6)7)9-3(2)8/h1,4H,(H2,8,9) |
InChI Key |
YRJGGNKPUBSRJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1C(F)F)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.